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Cat. No.: B8201569

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the scalable synthesis of LY3509754, a
potent and selective oral small molecule inhibitor of IL-17A.[1] The described methods are
based on a convergent 5-step cGMP sequence, developed for large-scale production to
support clinical and product development studies.[2][3] The synthesis originates from three key
intermediates: an oxadiazole, an a-bromoketone, and a pyridazinyl imidazolidinone.[2][4][5]

l. Overview of the Synthetic Strategy

The manufacturing process for LY3509754 is a convergent synthesis that involves the
preparation of three key building blocks followed by their assembly to form the final active
pharmaceutical ingredient (AP1).[2][5] This strategy allows for efficient and scalable production.
The key intermediates are:

o Oxadiazole Intermediate (2)
e a-Bromoketone Intermediate (5)
e Pyridazinyl Imidazolidinone Intermediate (6)

The final steps involve the coupling of these intermediates to construct the core imidazo[1,2-
b]pyridazine moiety, followed by functional group manipulations and salt formation to yield the
hemiedisylate salt of LY3509754 (1).[2]
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Il. Synthesis of Key Intermediates

A. Synthesis of the Pyridazinyl Imidazolidinone
Intermediate

A robust process for the synthesis of the pyridazinyl imidazolidinone intermediate has been
developed, enabling the production of over 150 kg of material.[5][6] This multi-step synthesis
utilizes biocatalysis and continuous stirred-tank reactor (CSTR) technologies to ensure
scalability and control over the process.[5][6]

Key Process Highlights:

e Biocatalysis: A transamination process was developed for the preparation of (S)-3,3,3-
trifluoropropane-1,2-diamine, which avoids the use of an unstable enamine intermediate and
improves the scalability of the synthesis.[5][6]

e CSTR Technology: A continuous flow process was implemented for the carbonylation of N-
(6-chloropyridazin-3-yl)pivalamide under cryogenic conditions. This approach successfully
minimized product decomposition and increased the isolated yield from approximately 40%
in batch mode to around 60%.[6]

o Asymmetric Hydrogenation: An asymmetric hydrogenation step is employed to install a key
chiral center.[5]

Experimental Protocol: Asymmetric Hydrogenation of Enamine 15

A solution of the enamine intermediate (15) in t-amyl alcohol is prepared.

The solution is treated with 3 MPa of hydrogen gas.

The reaction is carried out in the presence of 1.0 mol % of the catalyst [NHz2Me2][{RuCI((S)-
BINAP)}2(u-Cl)s].

The reaction mixture is heated to 50-60 °C for 48 hours.

Upon completion, the reaction mixture is concentrated to dryness.
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e The crude product is purified by column chromatography to yield the desired intermediate
(16).15]

B. Synthesis of the a-Bromoketone Intermediate

The synthesis of the a-bromoketone intermediate was optimized for large-scale production,
resulting in the delivery of 110 kg of the material.[4] The process development efforts led to a
significant improvement in the overall yield, from 19.1% in the preclinical supply process to
46.5%.[4]

Key Process Highlights:

o Horner—Wadsworth—-Emmons Condensation: The synthesis commences with a Horner—
Wadsworth—Emmons condensation of commercially available 4,4-difluorocyclohexan-1-one
(8) and methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate (7).[4]

o Enzymatic Ester Hydrolysis and Concomitant Decarboxylation: A key step in the optimized
process involves an enzymatic ester hydrolysis followed by a concomitant decarboxylation.

[4]

lll. Assembly of LY3509754 Drug Substance

The final phase of the synthesis involves the assembly of the key intermediates to produce
LY3509754. This process has been scaled up to deliver 66 kg of the final drug substance.[2][3]

Assembly and Final Steps:

Deprotection: The Piv-protected pyridazinyl imidazolidinone (6) undergoes deprotection
under acidic conditions to yield intermediate 13.[2]

e Cyclization: The resulting intermediate (13) is cyclized with the a-bromoketone (5) to form
the imidazopyridazine derivative (14).[2]

o Hydrogenation: The imidazopyridazine derivative (14) is subjected to hydrogenation in the
presence of a palladium on carbon (Pd/C) catalyst to yield intermediate 3.[2]

o Coupling: Intermediate 3 is then coupled with the oxadiazole intermediate (2).[2]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pubs.acs.org/doi/10.1021/acs.oprd.5c00003
https://pubs.acs.org/doi/10.1021/acs.oprd.5c00004
https://pubs.acs.org/doi/10.1021/acs.oprd.5c00004
https://pubs.acs.org/doi/10.1021/acs.oprd.5c00004
https://pubs.acs.org/doi/10.1021/acs.oprd.5c00004
https://www.benchchem.com/product/b8201569?utm_src=pdf-body
https://www.benchchem.com/product/b8201569?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.oprd.5c00005
https://pubs.acs.org/doi/abs/10.1021/acs.oprd.5c00005
https://pubs.acs.org/doi/10.1021/acs.oprd.5c00005
https://pubs.acs.org/doi/10.1021/acs.oprd.5c00005
https://pubs.acs.org/doi/10.1021/acs.oprd.5c00005
https://pubs.acs.org/doi/10.1021/acs.oprd.5c00005
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Salt Formation: The resulting freebase is treated with ethane-1,2-disulfonic acid to deliver the
final drug substance as a hemiedisylate salt (1).[2]

Experimental Protocol: Condensation of Pyridazinyl Imidazolidinone (13) and a-Bromoketone

(5)

» Original Conditions: The freebase of intermediate 13 was reacted with a-bromoketone 5 in
the presence of sodium bicarbonate (NaHCO:s) in tetrahydrofuran (THF) at 65 °C. The crude
product was purified by silica gel chromatography.[2]

o Optimized Conditions: The use of an organic base, 2,6-lutidine, was found to significantly
suppress the formation of an epimerization impurity.[2] Switching the reaction solvent to ethyl
acetate (EtOAc) improved the reaction conversion.[2]

IV. Quantitative Data Summary

The following tables summarize key quantitative data from the process development of
LY3509754 synthesis.

Table 1: Yield Improvement in a-Bromoketone Synthesis

Process Stage Overall Yield
Preclinical Supplies Process 19.1%
Optimized Scaled-up Process 46.5%

Data sourced from the development of a scalable process for the a-bromoketone intermediate.

[4]

Table 2: Impurity Profile in the Deprotection of Pyridazinyl Imidazolidinone at Different
Temperatures
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Reaction Time  Product (13) Ketone 3-Hydroxy
Temperature . . .

(h) Yield Impurity (22) Impurity (20)
80 °C 4 93.9% 2.4% 3.3%
70 °C 8 93.9% 2.3% 3.0%

Data from a study on the effect of temperature on the deprotection reaction.[2]

Table 3: Results of the Optimized Seeding Process for Intermediate 13

Parameter Value
Scale 24.45 kg
Corrected Yield 82%
Purity 98.9%
Residual 3-Hydroxy Impurity (20) 0.2%
Residual Ketone Impurity (22) 0.8%

Data from the implementation of a robust seeding process.[2]

V. Visualized Synthetic Workflow

The following diagram illustrates the overall convergent synthesis strategy for LY3509754.
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Caption: Convergent synthesis pathway for LY3509754.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8201569#methods-for-synthesizing-ly3509754-and-
its-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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